molecular formula C22H25N5O B2762722 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1421457-57-9

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2762722
CAS No.: 1421457-57-9
M. Wt: 375.476
InChI Key: JHLFUKKTBKSUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyridazine ring, and a piperazine ring . These functional groups are common in many pharmaceutical compounds and could potentially impart a variety of biological activities to the molecule .

Scientific Research Applications

Antibacterial and Antifungal Applications

One study focused on the synthesis and biological action of 1-aminomethyl derivatives of certain triazoline-thiones, which were tested for their antibacterial activities. The compounds synthesized showed promising results against various bacterial strains, indicating the potential for developing new antibacterial agents (Pitucha et al., 2005).

Anticancer Activity

Another area of interest is the exploration of pyridazinone derivatives as β-1,3-glucan synthase inhibitors, with significant efficacy demonstrated in an in vivo mouse model of Candida glabrata infection. This suggests a potential application in treating fungal infections and possibly cancer, given the role of β-1,3-glucan in tumor cell biology (Ting et al., 2011).

Anti-Biofilm and MurB Inhibitors

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has unveiled compounds with strong antibacterial efficacies and biofilm inhibition activities. These compounds are notable for their potential as inhibitors of MRSA, VRE, and other bacterial strains, as well as their inhibitory activity against the MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antiarrhythmic and Antihypertensive Effects

The synthesis and pharmacological testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have revealed compounds with strong antiarrhythmic and antihypertensive activities. These findings suggest potential applications in cardiovascular disease treatment, particularly in managing arrhythmias and hypertension (Malawska et al., 2002).

Properties

IUPAC Name

4-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(10-6-9-19-7-2-1-3-8-19)27-17-15-26(16-18-27)21-12-11-20(23-24-21)25-13-4-5-14-25/h1-5,7-8,11-14H,6,9-10,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFUKKTBKSUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.